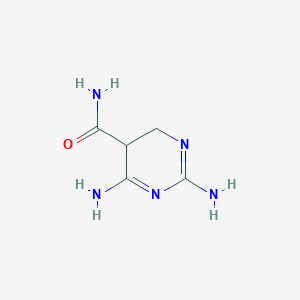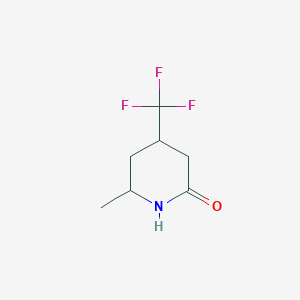![molecular formula C78H125N25O23 B12346300 (4S)-4-amino-5-[[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12346300.png)
(4S)-4-amino-5-[[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (4S)-4-amino-5-[[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid es una molécula orgánica compleja con una estructura altamente intrincada. Este compuesto es notable por su extensa cadena de aminoácidos y otros grupos funcionales, lo que lo convierte en un tema de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto implica múltiples pasos, cada uno de los cuales requiere un control preciso de las condiciones de reacción. El proceso suele comenzar con la preparación de derivados individuales de aminoácidos, que luego se acoplan secuencialmente mediante reacciones de formación de enlaces peptídicos. A menudo se emplean grupos protectores para evitar reacciones secundarias no deseadas, y estos grupos se eliminan en las etapas finales de la síntesis.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría sintetizadores de péptidos automatizados, que pueden manejar la naturaleza repetitiva de la formación de enlaces peptídicos. Estas máquinas pueden controlar con precisión la adición de cada aminoácido, asegurando una alta pureza y rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Los grupos amino se pueden oxidar para formar derivados nitro.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Principales productos formados
Oxidación: Derivados nitro.
Reducción: Derivados de alcohol.
Sustitución: Derivados alquilados o acílicos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como modelo para estudiar la formación de enlaces peptídicos y el plegamiento de proteínas. Su compleja estructura lo convierte en un candidato ideal para comprender los principios de las interacciones moleculares.
Biología
En biología, este compuesto se puede utilizar para estudiar las interacciones enzima-sustrato y la unión proteína-ligando. Sus múltiples grupos funcionales permiten diversas interacciones con moléculas biológicas.
Medicina
En medicina, este compuesto tiene aplicaciones potenciales en el diseño y desarrollo de fármacos. Su estructura se puede modificar para crear análogos con propiedades terapéuticas específicas.
Industria
En la industria, este compuesto se puede utilizar en la síntesis de materiales especializados, como polímeros biodegradables y biomateriales avanzados.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares específicas, como enzimas o receptores. Los múltiples grupos amino y otros grupos funcionales le permiten formar enlaces de hidrógeno, interacciones iónicas e interacciones hidrofóbicas con sus dianas. Estas interacciones pueden modular la actividad de las moléculas diana, dando lugar a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
(4S)-4-amino-5-[[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid: análogos con ligeras modificaciones en la secuencia de aminoácidos.
Péptidos: con longitudes y grupos funcionales similares.
Singularidad
La singularidad de este compuesto reside en su secuencia específica de aminoácidos y la presencia de múltiples grupos funcionales. Esta combinación permite una amplia gama de interacciones y aplicaciones, lo que lo convierte en una molécula versátil en la investigación científica.
Propiedades
Fórmula molecular |
C78H125N25O23 |
|---|---|
Peso molecular |
1781.0 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1 |
Clave InChI |
OQNNLMANCATHNH-GMBIJEMUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346222.png)

![N-(2-ethylhexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B12346227.png)
![6-Chloro-1,6-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12346240.png)
![3-{[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid](/img/structure/B12346242.png)
![1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12346250.png)

![N-(4-methoxyphenyl)-2-[(2Z)-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12346264.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346272.png)

![N-(4-bromo-2-fluorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12346279.png)
![Ethyl 4-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B12346289.png)
![2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12346299.png)
![N-butyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide](/img/structure/B12346324.png)
